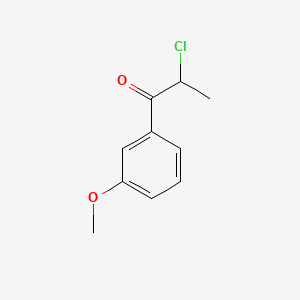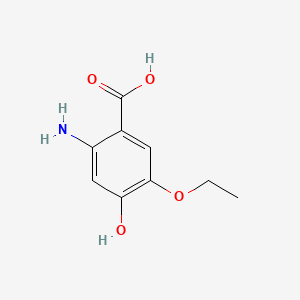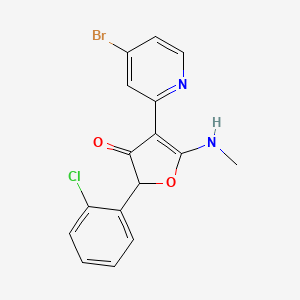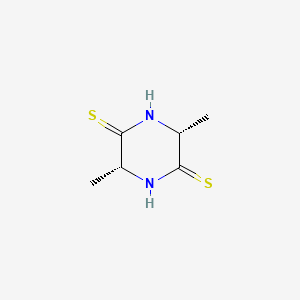
(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(D-BPA13,TYR19)-Melanin-Concentrating Hormone (HUMAN, MOUSE, RAT) is a synthetic analog of the naturally occurring melanin-concentrating hormone. This compound is used in various scientific research applications, particularly in the fields of neurobiology and endocrinology. Melanin-concentrating hormone is a neuropeptide that plays a crucial role in regulating feeding behavior, energy homeostasis, and other physiological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (D-BPA13,TYR19)-Melanin-Concentrating Hormone involves solid-phase peptide synthesis techniques. The process typically starts with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. The peptide chain is elongated step-by-step until the desired sequence is achieved. The final product is then cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of (D-BPA13,TYR19)-Melanin-Concentrating Hormone follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of advanced purification techniques, such as preparative high-performance liquid chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
(D-BPA13,TYR19)-Melanin-Concentrating Hormone can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences.
科学研究应用
(D-BPA13,TYR19)-Melanin-Concentrating Hormone is widely used in scientific research due to its role in various physiological processes. Some key applications include:
Neurobiology: Studying the role of melanin-concentrating hormone in regulating feeding behavior, energy homeostasis, and mood.
Endocrinology: Investigating the hormone’s effects on metabolic processes and its potential therapeutic applications in metabolic disorders.
Pharmacology: Developing and testing new drugs that target melanin-concentrating hormone receptors for the treatment of obesity and other related conditions.
Biochemistry: Understanding the structure-function relationships of melanin-concentrating hormone and its analogs.
作用机制
(D-BPA13,TYR19)-Melanin-Concentrating Hormone exerts its effects by binding to specific receptors on the surface of target cells. These receptors are G-protein-coupled receptors that activate intracellular signaling pathways upon ligand binding. The activation of these pathways leads to various physiological responses, such as changes in feeding behavior and energy expenditure. The molecular targets and pathways involved include the melanocortin system and the hypothalamic-pituitary-adrenal axis.
相似化合物的比较
Similar Compounds
Melanin-Concentrating Hormone: The naturally occurring form of the hormone.
Melanin-Concentrating Hormone Analog 1: A synthetic analog with modifications at specific amino acid residues.
Melanin-Concentrating Hormone Analog 2: Another synthetic analog with different modifications.
Uniqueness
(D-BPA13,TYR19)-Melanin-Concentrating Hormone is unique due to its specific amino acid substitutions at positions 13 and 19. These modifications can alter the peptide’s biological activity, receptor binding affinity, and stability, making it a valuable tool for studying the physiological roles of melanin-concentrating hormone and developing potential therapeutic agents.
属性
CAS 编号 |
183606-10-2 |
|---|---|
分子式 |
C116H164N30O27S4 |
分子量 |
2539.011 |
InChI |
InChI=1S/C116H164N30O27S4/c1-61(2)49-80-97(156)129-58-91(149)130-74(27-17-43-125-114(119)120)102(161)145-94(63(5)6)111(170)141-83(52-65-31-35-68(36-32-65)95(154)67-23-13-10-14-24-67)104(163)135-79(29-19-45-127-116(123)124)112(171)146-46-20-30-89(146)110(169)144-88(109(168)139-84(54-69-57-128-73-26-16-15-25-71(69)73)106(165)132-76(39-40-90(118)148)99(158)142-86(113(172)173)53-66-33-37-70(147)38-34-66)60-177-176-59-87(108(167)134-78(42-48-175-8)100(159)137-80)143-98(157)75(28-18-44-126-115(121)122)131-103(162)81(50-62(3)4)138-101(160)77(41-47-174-7)133-107(166)85(56-93(152)153)140-105(164)82(51-64-21-11-9-12-22-64)136-96(155)72(117)55-92(150)151/h9-16,21-26,31-38,57,61-63,72,74-89,94,128,147H,17-20,27-30,39-56,58-60,117H2,1-8H3,(H2,118,148)(H,129,156)(H,130,149)(H,131,162)(H,132,165)(H,133,166)(H,134,167)(H,135,163)(H,136,155)(H,137,159)(H,138,160)(H,139,168)(H,140,164)(H,141,170)(H,142,158)(H,143,157)(H,144,169)(H,145,161)(H,150,151)(H,152,153)(H,172,173)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t72-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83+,84-,85-,86-,87-,88-,89-,94-/m0/s1 |
InChI 键 |
BPELSCSTXKDVRG-CCNPXSCZSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CCCNC(=N)N)CC7=CC=C(C=C7)C(=O)C8=CC=CC=C8)C(C)C)CCCNC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8-Tetrahydrodicyclopenta[CD,FG]pyrene](/img/structure/B574255.png)

![(3aR,6aS)-3,3-difluoro-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B574259.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B574263.png)
![[3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid](/img/structure/B574265.png)



![5-Butyl-7-ethoxypyrazolo[1,5-a]pyrimidine](/img/structure/B574275.png)
